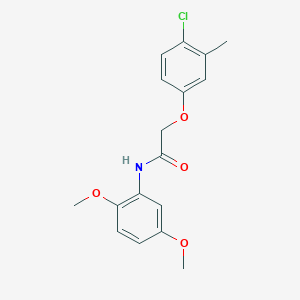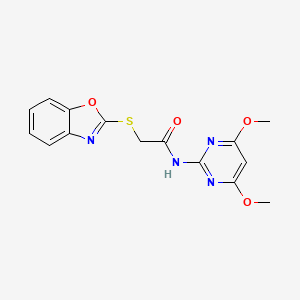
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves reactions between specific chloroacetamide derivatives and phenols or anilines in the presence of solvents like N,N-dimethylformamide (DMF) and catalysts such as potassium carbonate. For example, He Xiang-qi synthesized a related compound by reacting N-methylchloroacetamide with 4-phenoxyphenol, achieving a yield beyond 85% (He Xiang-qi, 2007).
Molecular Structure Analysis
The molecular structure of related acetamide compounds has been determined using various spectroscopic and crystallographic techniques. For instance, structures were characterized by IR, MS, ^1HNMR, and elementary analysis, providing detailed insights into their molecular conformations (Gao Yonghong, 2009).
Chemical Reactions and Properties
Chemical reactions involving related compounds often include interactions with sulfuryl chloride and subsequent reactions to achieve chlorination or modification of the molecular structure, significantly impacting their chemical properties. These processes have been optimized to achieve desired yields under controlled conditions (Gao Yonghong, 2009).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Compounds like "N-Methyl-2-(4-phenoxyphenoxy) acetamide" have been synthesized through reactions involving chloroacetamide and phenoxyphenol, indicating the potential for creating a variety of related compounds with specific properties for different applications (He Xiang-qi, 2007).
Potential Pesticide Applications
- Derivatives of chlorophenoxyacetamide, such as "2-(4-chlorophenoxy)-N-(2-hydroxyethyl) acetamide," have been characterized by X-ray powder diffraction, suggesting their potential use as pesticides (E. Olszewska et al., 2009).
Antimicrobial Activities
- Novel imines and thiazolidinones derived from "2-(4-Chloro-3-methylphenoxy)acetohydrazide" have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the potential for antimicrobial applications (N. Fuloria et al., 2009).
Herbicide Metabolism Studies
- Studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provide insights into their biotransformation and potential environmental and health impacts (S. Coleman et al., 2000).
Insecticidal Agents
- Phenoxyacetamide derivatives have been synthesized and tested for their insecticidal efficacy against pests like the cotton leafworm, demonstrating the potential for agricultural applications (Kaiwan O. Rashid et al., 2021).
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-11-8-13(4-6-14(11)18)23-10-17(20)19-15-9-12(21-2)5-7-16(15)22-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAWGMAHDOODCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5578246.png)
![N-{3-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5578248.png)
![(1S*,5R*)-3-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578252.png)
![2-[(3-oxocyclohex-1-en-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5578258.png)
![7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5578264.png)
![N-[(3S*,4R*)-4-isopropyl-1-(5-oxo-5-phenylpentanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578273.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol](/img/structure/B5578277.png)

![5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5578304.png)
![2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxo-1-phenylethanone](/img/structure/B5578311.png)

![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)

![1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5578357.png)